5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide
Beschreibung
This compound is a benzenesulfonamide derivative featuring:
- A 5-chloro-2-methoxybenzene core.
- A sulfonamide group (-SO₂NH-) linked to a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy moiety at the 3-position.
The hydroxyethoxy-THF group enhances solubility and may influence pharmacokinetic properties, such as bioavailability, compared to simpler alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO6S/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQRGIWJPXSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Substituent Variations on the Benzene Ring
a) 5-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- Structural Differences : Additional 4-chloro and 5-methoxy substituents on the benzene ring.
- Implications : Increased steric bulk and electron-withdrawing effects may alter binding affinity to biological targets (e.g., enzymes or receptors) compared to the parent compound .
b) 3-Chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
- Structural Differences :
- 3-chloro-4-methoxybenzene core instead of 5-chloro-2-methoxy.
- Sulfonamide nitrogen linked to a 2-hydroxyethyl-dihydrobenzofuran group.
Variations in the Sulfonamide-Linked Substituent
a) 5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
- Structural Differences :
- 2-hydroxyethyl-furan-3-yl substituent instead of hydroxyethoxy-THF.
b) 2-n-Butyl 3-(4-(3-di-n-butylamino-propoxy) benzoyl) 5-methylsulfonamido benzofuran
Heterocyclic Core Modifications
a) Rivaroxaban (5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide)
- Structural Differences: Thiophene-carboxamide core instead of benzenesulfonamide. Oxazolidinone and morpholino groups enhance hydrogen-bonding capacity.
- Implications : Rivaroxaban’s structure is optimized for Factor Xa inhibition, demonstrating how heterocyclic modifications can tailor selectivity for specific biological targets .
b) 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Data Tables
Table 1: Structural and Physicochemical Properties
Key Findings and Implications
Solubility and Bioavailability : The hydroxyethoxy-THF group in the parent compound improves solubility over analogues with rigid or lipophilic substituents (e.g., dihydrobenzofuran in ).
Metabolic Stability: Fluorinated analogues (e.g., ) and morpholino-containing compounds (e.g., Rivaroxaban ) exhibit enhanced metabolic resistance compared to non-fluorinated benzenesulfonamides.
Target Selectivity : Structural variations in the sulfonamide-linked group (e.g., THF vs. furan) significantly influence binding to biological targets, as seen in Rivaroxaban’s optimized Factor Xa inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
